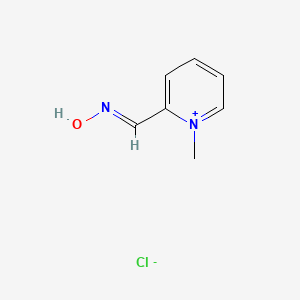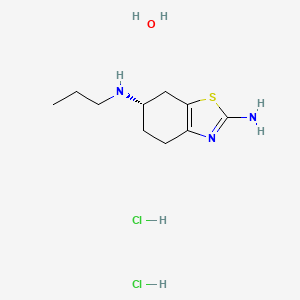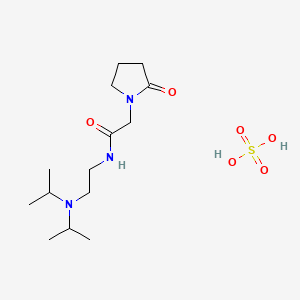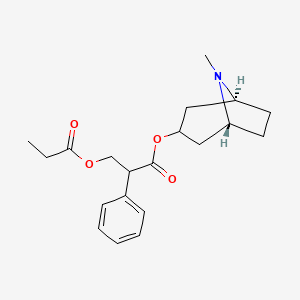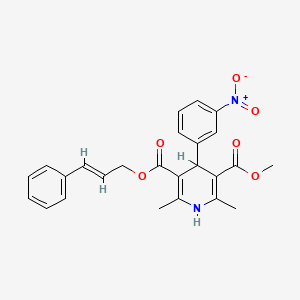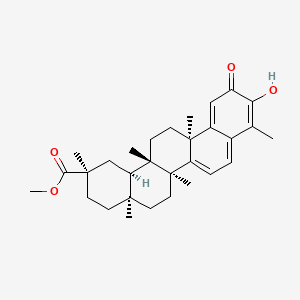
普瑞斯替林
描述
崖豆藤素是一种天然存在的三萜类化合物,最初是从崖豆藤属植物中分离出来,该植物属属于卫矛科。它也可以在崖爬藤科的物种中找到。 这种化合物因其多样的药理学特性而备受关注,包括细胞毒性、抗肿瘤、抗炎、抗菌和抗病毒活性 .
科学研究应用
崖豆藤素具有广泛的科学研究应用,包括:
化学: 用作研究三萜合成和反应的模型化合物。
生物学: 研究其在细胞过程中的作用,如细胞凋亡和自噬。
医学: 探索其作为抗癌、抗炎和抗菌剂的潜力。
作用机制
崖豆藤素通过多种机制发挥其作用,包括:
诱导细胞凋亡: 崖豆藤素通过激活半胱天冬酶和促进线粒体功能障碍来诱导癌细胞凋亡。
自噬调节: 它调节自噬途径,导致细胞成分降解。
抗炎作用: 崖豆藤素抑制促炎细胞因子的产生。
生化分析
Biochemical Properties
Pristimerin has been found to interact with several enzymes and proteins. It was associated with the N-terminal threonine of the β5 subunit through its conjugated ketone carbon C6, exerting a chymotrypsin-like activity . It also interacts with RGS4 .
Cellular Effects
Pristimerin induces cell cycle arrest, apoptosis, and autophagy to exhibit anti-proliferation effects against tumors . It also inhibits the invasion, migration, and metastasis of tumor cells via affecting cell adhesion, cytoskeleton, epithelial-mesenchymal transition, cancer stem cells, and angiogenesis .
Molecular Mechanism
Pristimerin exerts its effects at the molecular level through several mechanisms. It inhibits Akt signaling, inhibits BAD phosphorylation, and down-regulates the expression of the anti-apoptotic protein Bcl-xL . It also targets telomerases .
Temporal Effects in Laboratory Settings
At 2.5 µM, pristimerin inhibited proliferation, and induced both apoptosis and autophagy in A431 and A388 skin cancer cells via ROS (reactive oxygen species)-mediated JNK (c-Jun N-terminal kinase) activation .
Dosage Effects in Animal Models
In animal models, pristimerin has shown to have varying effects at different dosages. For instance, pristimerin at a dose of 0.4 and 0.8 mg/kg, i.p., showed hepatoprotective effects on concanavalin-stimulated hepatitis in mice .
Metabolic Pathways
Pristimerin is involved in several metabolic pathways. It can inhibit Bcl-2, finally inducing mitochondrial cell death via an ROS-dependent ubiquitin-proteasomal degradation pathway .
准备方法
合成路线和反应条件: 崖豆藤素可以通过多种化学途径合成,通常涉及角鲨烯或其衍生物的环化。合成通常需要特定的反应条件,例如控制温度和pH值,以确保三萜结构的正确形成。
工业生产方法: 崖豆藤素的工业生产涉及从天然来源提取,主要是卫矛科和崖爬藤科植物。 提取过程包括溶剂提取,然后进行色谱等纯化步骤,以分离纯净形式的崖豆藤素 .
化学反应分析
反应类型: 崖豆藤素经历了几种类型的化学反应,包括:
氧化: 崖豆藤素可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变崖豆藤素的醌甲基结构。
取代: 取代反应可以在崖豆藤素分子的特定位置发生,导致形成不同的衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 在受控条件下可以使用各种亲核试剂来实现取代反应。
相似化合物的比较
崖豆藤素与其他三萜类化合物如崖豆藤苷和白桦脂酸进行比较。虽然所有这些化合物都具有三萜骨架,但崖豆藤素因其醌甲基结构而独一无二,这使其具有独特的药理学特性。类似化合物包括:
崖豆藤苷: 以其抗炎和抗癌特性而闻名。
白桦脂酸: 以其抗病毒和抗癌活性而闻名
崖豆藤素因其广谱活性以及在各个领域治疗应用的潜力而脱颖而出。
属性
IUPAC Name |
methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACETXYABVHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258-84-0 | |
| Record name | Pristimerin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pristimerin exert its anticancer effects?
A1: Pristimerin exhibits its anticancer effects through multiple mechanisms, including:
- Induction of Apoptosis: Pristimerin triggers apoptosis, a programmed cell death pathway, in various cancer cell lines. This involves caspase activation, DNA fragmentation, and morphological changes. [, , , , , , , ]
- Cell Cycle Arrest: Pristimerin can arrest the cell cycle at specific phases, primarily the G0/G1 phase, preventing cancer cells from proliferating uncontrollably. This is often associated with changes in the expression of cell cycle regulatory proteins like cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors. [, , , , , ]
- Inhibition of Proliferation, Migration, and Invasion: Pristimerin demonstrates anti-metastatic potential by inhibiting the proliferation, migration, and invasion of cancer cells. This involves targeting various signaling pathways and processes like epithelial-mesenchymal transition (EMT), angiogenesis, and cancer stem cell (CSC) characteristics. [, , , , , , ]
- Modulation of Signaling Pathways: Pristimerin affects multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK1/2, JNK, and others. [, , , , , , , ]
Q2: What is the role of reactive oxygen species (ROS) in pristimerin's activity?
A2: Pristimerin induces the generation of ROS in cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis. Pretreatment with antioxidants like N-acetylcysteine (NAC) can attenuate pristimerin-induced apoptosis, confirming the role of ROS in its mechanism of action. [, , , ]
Q3: Does pristimerin affect any specific molecular targets?
A3: Yes, pristimerin has been shown to target:
- Proteasome: Pristimerin potently inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins like Bax, p27, and IκB-α. [] This inhibition contributes to its anti-cancer activity.
- VEGFR2: Pristimerin suppresses tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) activation. [] This, in turn, inhibits downstream signaling pathways like AKT, ERK1/2, and mTOR, hindering angiogenesis and tumor growth.
Q4: How does pristimerin affect the immune system in the context of cancer?
A4: Pristimerin has been investigated for its potential to target the PD-1/PD-L1 pathway, a key immune checkpoint involved in cancer immune evasion. Studies show that PD-L1-positive exosomes loaded with pristimerin exhibit enhanced uptake by CD4+ T cells and keratinocytes. This targeted delivery strategy holds promise for enhancing anti-tumor immune responses and reducing psoriatic inflammation. []
Q5: What types of cancer cells have shown sensitivity to pristimerin in vitro?
A5: Pristimerin has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:
- Colorectal cancer [, , ]
- Lung cancer [, , ]
- Breast cancer [, , , , ]
- Prostate cancer [, , ]
- Leukemia [, ]
- Ovarian cancer []
- Glioma [, ]
- Esophageal cancer []
- Cervical cancer []
- Oral squamous cell carcinoma []
- Uveal melanoma [, ]
Q6: Has pristimerin's anticancer activity been validated in animal models?
A6: Yes, pristimerin has shown promising antitumor activity in various in vivo models:
- Xenograft Models: Pristimerin effectively inhibits tumor growth in xenograft models of breast cancer, prostate cancer, and other cancers. [, , ]
- Ovariectomy-Induced Osteoporosis Model: Pristimerin ameliorates bone loss and improves bone microarchitecture in ovariectomized rats, suggesting potential for treating osteoporosis. [, ]
- Sepsis-Induced Lung Injury Model: Pristimerin attenuates lung injury in a mouse model of sepsis, suggesting potential for treating inflammatory conditions. []
- Adjuvant-Induced Arthritis Model: Pristimerin reduces arthritis severity and joint inflammation in rat models, highlighting its anti-inflammatory and anti-arthritic potential. []
Q7: What are the key challenges and future directions for pristimerin research?
A7: Key areas for future research include:
Q8: What is the molecular formula and weight of pristimerin?
A8: Pristimerin has the molecular formula C30H40O4 and a molecular weight of 468.63 g/mol.
Q9: Are there efforts to synthesize pristimerin or its derivatives?
A9: Yes, research is ongoing to synthesize pristimerin and its derivatives. One approach involves creating a trimeric derivative of pristimerin to enhance its interaction with DNA. This involves multi-step synthesis routes and exploring the reactivity of specific functional groups on the pristimerin molecule. []
Q10: What analytical methods are used to characterize and quantify pristimerin?
A10: Various analytical methods are employed, including:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for pristimerin detection and quantification in biological samples. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of pristimerin extracts. []
Q11: What is the known safety profile of pristimerin?
A11: While pristimerin has shown promising anticancer activity, its safety profile requires further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







